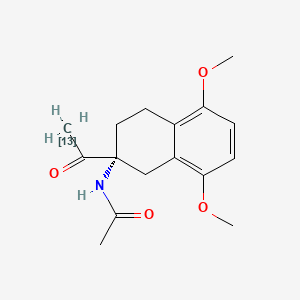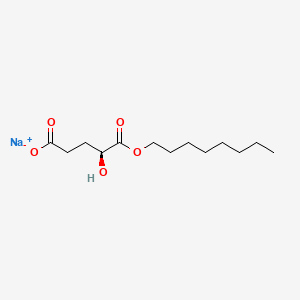
(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt” is a chemical compound with the molecular formula C13H23NaO5 and a molecular weight of 282.31 . It is categorized under Chiral Molecules and Enzyme inhibitors . It is also associated with research in the area of schizophrenia .
Molecular Structure Analysis
The molecular structure of “(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt” is represented by the formula C13H23NaO5 . This indicates that the compound contains 13 carbon atoms, 23 hydrogen atoms, 1 sodium atom, and 5 oxygen atoms.Applications De Recherche Scientifique
Chiral Analysis in Neurometabolic Disease Diagnosis
(2S)-2-Hydroxyglutaric acid plays a role in diagnosing inherited neurometabolic diseases like L-2-hydroxyglutaric aciduria. Researchers have developed methods to prepare alkyl esters of L- and D-2-hydroxyglutaric acids, facilitating the accurate identification of these enantiomers, crucial for diagnosing such diseases. This method avoids lactonization, a common problem in traditional esterification processes, improving the accuracy of diagnostic assays (Neves, Noronha, & Rufino, 1996).
Metabolic Pathway Investigations
The compound has been instrumental in studying metabolic pathways. For example, a case study of a child excreting high levels of 2-hydroxyglutaric acid shed light on metabolic abnormalities, including psychomotor retardation and skeletal age delay. The research established the compound's L-configuration and discussed its relation to known metabolic pathways (Durán et al., 1980).
Surface Activity and Stability Studies
Research into sodium alkyl α-sulfopelargonates, which are chemically related to (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt, has revealed their significant surface-active properties. These studies have shown that these compounds, including sodium octyl α-sulfopelargonate, are highly efficient wetting agents with good foaming properties and exhibit stability against hydrolysis, contributing to a better understanding of surface chemistry and potential industrial applications (Stirton, Bistline, Weil, & Ault, 1962).
Analysis in Hydroxyglutaric Acidemias
The compound is utilized in the stable-isotope dilution analysis for quantifying D- and L-2-hydroxyglutaric acids in physiological fluids, playing a pivotal role in detecting and diagnosing D- and L-2-hydroxyglutaric acidemias. This technique has significant implications for prenatal diagnosis and understanding the biochemical basis of these metabolic disorders (Gibson et al., 1993).
Role in Polymerization Processes
(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt has applications in polymerization processes. For instance, the polymerization of cyclic esters initiated with Tin(II) octoate, a process related to the compound, has been studied to understand the kinetics and mechanisms involved. This research contributes to the development of polymers and understanding the role of catalysts in polymerization (Kowalski, Duda, & Penczek, 1998).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
sodium;(4S)-4-hydroxy-5-octoxy-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUHAPHNUWGBFM-MERQFXBCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@H](CCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

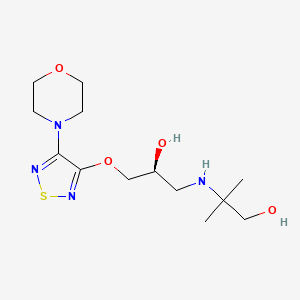
![(3R)-Methyl-2-[2-(2,5,5-trimethyl-1,3-dioxan-2-yl)ethyl]cyclohexanone (Mixture of Diastereomers)](/img/structure/B587922.png)
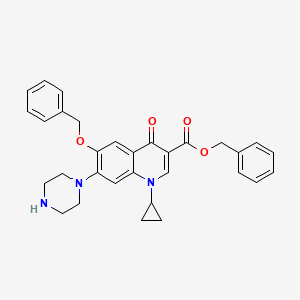



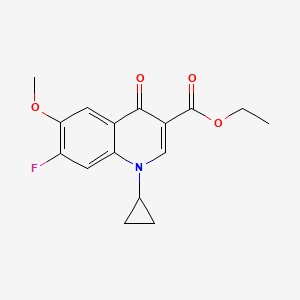
![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)

![2-Amino-9-[(1S,3R,4S)-4-(dimethylphenylsilyl)-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one](/img/structure/B587936.png)
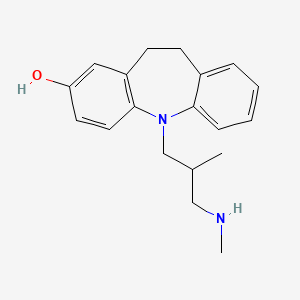
![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)
